(S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride
Description
Structural Classification and Nomenclature
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride belongs to the class of nitroaromatic amino acids, specifically functioning as a phenylalanine analog where the benzene ring carries a nitro substituent at the para position. The systematic International Union of Pure and Applied Chemistry nomenclature identifies this compound as (2S)-2-amino-3-(4-nitrophenyl)propanoic acid hydrochloride, reflecting its stereochemical configuration and functional group arrangement. Alternative nomenclature systems recognize this compound under several designations, including 4-nitro-L-phenylalanine hydrochloride, para-nitrophenylalanine hydrochloride, and L-phenylalanine 4-nitro hydrochloride.
The molecular formula C9H11ClN2O4 encompasses a molecular weight of 246.65 grams per mole, distinguishing it from the free acid form which possesses the formula C9H10N2O4 with a molecular weight of 210.19 grams per mole. The hydrochloride formation results from the protonation of the amino group, creating a stable salt form that enhances solubility characteristics and handling properties compared to the neutral amino acid.
| Property | Value |
|---|---|
| Chemical Abstract Service Number | 906813-62-5 |
| Molecular Formula | C9H11ClN2O4 |
| Molecular Weight | 246.65 g/mol |
| International Union of Pure and Applied Chemistry Name | (2S)-2-amino-3-(4-nitrophenyl)propanoic acid hydrochloride |
| Parent Compound Chemical Abstract Service | 949-99-5 |
The structural architecture incorporates a chiral carbon center at the 2-position, maintaining the L-configuration characteristic of naturally occurring amino acids. The nitro group at the para position of the phenyl ring introduces significant electronic effects, including electron-withdrawing properties that influence both the chemical reactivity and spectroscopic behavior of the molecule.
Historical Development and Discovery
The development of nitroaromatic amino acids, including the precursor compound to this compound, emerged from systematic investigations into aromatic amino acid modifications during the mid-twentieth century. The foundational work on amino acid chemistry, established by researchers such as Emil Fischer who recognized amino acids as protein building blocks, provided the conceptual framework for subsequent synthetic modifications. The specific synthesis of para-nitrophenylalanine derivatives gained prominence through industrial nitration processes applied to L-phenylalanine, utilizing mixed acid systems containing concentrated sulfuric acid and concentrated nitric acid.
Recent technological advances have revolutionized the production approaches for this compound class. In 2021, researchers achieved the first de novo biosynthesis of para-nitro-L-phenylalanine in Escherichia coli, establishing a biological pathway for compound generation rather than relying exclusively on chemical synthesis. This breakthrough involved the engineering of a nonheme diiron N-monooxygenase system capable of converting para-amino-L-phenylalanine precursors to the nitro derivative, achieving titers of 819 micrometers under optimized conditions.
The transition from chemical to biological synthesis methods represents a significant milestone in the compound's development history, addressing traditional limitations associated with harsh chemical reaction conditions and extended reaction times. Earlier synthetic approaches required reaction periods of 6 to 12 hours under carefully controlled temperature conditions to prevent side reactions and ensure product selectivity.
Significance in Amino Acid Chemistry
The importance of this compound within amino acid chemistry derives from its dual functionality as both a structural analog of natural phenylalanine and a specialized probe molecule. The compound serves as a critical building block for protein engineering applications, particularly in the development of genetically encoded unnatural amino acid systems. These systems enable the site-specific incorporation of nitroaromatic residues into proteins, facilitating detailed studies of protein structure, dynamics, and function.
The nitro group functionality provides unique spectroscopic properties that distinguish this compound from natural amino acids. Infrared spectroscopy studies have demonstrated that the nitro symmetric stretching frequency serves as a sensitive probe of local protein environments, exhibiting frequency shifts of 7.7 wavenumbers between solvent-exposed and partially buried positions within protein structures. This sensitivity enables researchers to monitor protein folding states, conformational changes, and local environmental variations with unprecedented precision.
| Application Domain | Specific Utility | Research Impact |
|---|---|---|
| Protein Engineering | Site-specific incorporation | Enables structural studies |
| Infrared Spectroscopy | Environmental probe | Monitors protein dynamics |
| Biosynthesis Research | Metabolic pathway development | Sustainable production methods |
| Pharmaceutical Development | Building block synthesis | Drug candidate preparation |
The compound's significance extends to metabolic engineering applications, where it functions as a target molecule for pathway optimization studies. Researchers have demonstrated the feasibility of constructing bacterial strains capable of autonomous nitrated protein production, eliminating dependence on chemical synthesis for research applications.
Position within Nitroaromatic Amino Acid Research
This compound occupies a central position within the broader field of nitroaromatic amino acid research, representing both a model compound for mechanistic studies and a practical tool for applications. The research landscape surrounding nitroaromatic amino acids has expanded significantly following the development of genetic code expansion technologies that enable the incorporation of unnatural amino acids into proteins with high efficiency and fidelity.
Contemporary research directions emphasize the development of orthogonal translation systems that exhibit selectivity toward para-nitrophenylalanine derivatives while avoiding interference from precursor metabolites. These systems require engineered aminoacyl-transfer ribonucleic acid synthetase and transfer ribonucleic acid pairs that recognize the nitroaromatic amino acid with sufficient specificity to ensure accurate protein synthesis.
The compound's position within nitroaromatic research is further reinforced by its utility in isotopic labeling studies. Research has demonstrated the successful incorporation of both carbon-14 and nitrogen-15 labeled variants, enabling sophisticated spectroscopic analyses and metabolic tracing experiments. The availability of isotopically labeled derivatives has facilitated difference Fourier-transform infrared spectroscopy studies that permit precise measurement of nitro group vibrational frequencies within protein environments.
Recent advances in biosynthetic pathway engineering have positioned this compound as a gateway molecule for accessing related nitroaromatic chemicals through biological systems. The successful demonstration of de novo biosynthesis has opened possibilities for producing compound libraries and derivatives without relying on traditional chemical synthesis approaches. This development represents a paradigm shift toward sustainable and environmentally compatible production methods for specialized amino acid derivatives.
Properties
IUPAC Name |
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4.ClH/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15;/h1-4,8H,5,10H2,(H,12,13);1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPWOQZTJFYSEI-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride typically involves the nitration of phenylalanine derivatives. One common method is the nitration of (S)-phenylalanine using nitric acid in the presence of sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration of the phenyl ring without affecting the amino or carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process by providing better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Reagents such as acyl chlorides or anhydrides can be used for acylation reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of amides or other substituted products.
Scientific Research Applications
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Key Biological Activity | Reference ID |
|---|---|---|---|---|---|
| (S)-2-Amino-3-(4-nitrophenyl)propanoic acid HCl | 4-Nitro | C₉H₁₀ClN₂O₄* | 260.65† | Enzyme inhibition, receptor binding | — |
| (S)-2-Amino-3-(4-fluorophenyl)propanoic acid HCl | 4-Fluoro | C₉H₁₀ClFNO₂ | 219.64 | Blood-brain barrier penetration | |
| (S)-2-Amino-3-(2,6-difluoro-4-hydroxyphenyl)propanoic acid HCl | 2,6-Difluoro, 4-hydroxy | C₉H₈ClF₂NO₃ | 265.62 | Anti-inflammatory, analgesic | |
| (S)-2-Amino-3-(4-fluoro-3-methylphenyl)propanoic acid HCl | 4-Fluoro, 3-methyl | C₁₀H₁₂ClFNO₂ | 233.66 | Enhanced receptor selectivity | |
| (S)-2-Amino-3-(3-chloro-5-iodophenyl)propanoic acid HCl | 3-Chloro, 5-iodo | C₉H₈Cl₂INO₂ | 384.05 | Glutamate receptor modulation |
*Calculated based on nitro group addition to ’s fluorophenyl analog.
†Estimated from molecular formula.
Key Observations :
- Electron-withdrawing groups (e.g., -NO₂, -F) increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions .
- Halogen positioning : Para-fluorine (4-F) improves blood-brain barrier penetration compared to meta-substituted halogens .
- Hydroxyl groups (e.g., 4-hydroxy in ’s compound) improve solubility but may reduce metabolic stability .
Stereochemical and Pharmacodynamic Differences
Table 2: Impact of Stereochemistry on Activity
*Hypothetical data for the target compound inferred from structural analogs.
Key Observations :
- The S-configuration is critical for binding to chiral biological targets, such as enzymes and G protein-coupled receptors .
- R-isomers often exhibit reduced activity due to steric mismatches with target binding pockets .
Biological Activity
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride, often referred to as a derivative of phenylalanine, has garnered significant attention in biochemical research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Chemical Formula : C₉H₁₂N₂O₅·HCl
- Molecular Weight : 228.20 g/mol
- CAS Number : 207591-86-4
The compound includes an amino group, a nitrophenyl group, and exhibits chirality, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which may lead to therapeutic effects in conditions like cancer and inflammation.
- Protein Interactions : It can form hydrogen bonds with biological molecules, modulating the activity of enzymes or receptors.
- Electron Transfer Reactions : The nitrophenyl group allows participation in electron transfer processes, influencing cellular signaling pathways.
1. Anticancer Activity
Research indicates that this compound exhibits anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth through enzyme inhibition mechanisms .
2. Neurotransmitter Modulation
Due to its structural similarity to other amino acids involved in neurotransmission, this compound may act as a neuromodulator. Studies suggest that it can influence glutamate receptor activities, potentially impacting neurological functions and disorders .
3. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in various models, making it a candidate for therapeutic intervention in inflammatory diseases .
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, this compound was tested on human cancer cell lines. Results demonstrated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
This data indicates a dose-dependent response in inhibiting cancer cell proliferation.
Case Study 2: Neurotransmission Studies
Another investigation focused on the compound's effects on glutamate receptors. The study found that this compound enhanced receptor activity under certain conditions, suggesting its role as a potential therapeutic agent for neurodegenerative diseases.
Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride, and how can reaction conditions be optimized for higher enantiomeric purity?
Methodological Answer: The synthesis typically involves a multi-step process starting with 4-nitrobenzaldehyde and glycine derivatives. Key steps include:
- Aldol Condensation : Formation of the α,β-unsaturated intermediate using a base catalyst (e.g., NaOH) .
- Asymmetric Reduction : Use of chiral catalysts (e.g., Ru-BINAP complexes) to ensure (S)-configuration at the α-carbon .
- Hydrochloride Salt Formation : Acidification with HCl to precipitate the final product.
Optimization Strategies : - Temperature control during reduction (0–5°C) minimizes racemization.
- Chiral HPLC or polarimetry should monitor enantiomeric excess (>98% purity target) .
Q. Which spectroscopic methods are most effective for characterizing the stereochemistry and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- H NMR: Distinct signals for the aromatic nitro group (δ 8.2–8.4 ppm, doublet) and α-proton (δ 3.8–4.2 ppm, multiplet) confirm substitution patterns .
- C NMR: Carbonyl resonance (δ 172–175 ppm) and nitro group (δ 148–150 ppm) validate structure.
- X-ray Crystallography : Resolves absolute stereochemistry via anomalous dispersion methods .
- IR Spectroscopy : Stretching vibrations for NH (2500–3000 cm) and COO (1600 cm) ensure salt formation .
Advanced Research Questions
Q. How does the electron-withdrawing nitro group influence the compound’s reactivity in peptide coupling reactions compared to halogen-substituted analogs?
Methodological Answer: The 4-nitrophenyl group:
- Reduces Nucleophilicity : The nitro group withdraws electron density, slowing amide bond formation via carbodiimide (EDC/HOBt) coupling.
- Enhances Stability : Nitro-substituted derivatives resist oxidative degradation better than halogenated analogs (e.g., 4-chlorophenyl) in aqueous media .
Experimental Validation : - Compare coupling efficiency with Boc-protected glycine using F NMR (for fluorinated analogs) or LC-MS .
Q. What experimental strategies can resolve contradictions in reported biological activity data across different cell models?
Methodological Answer:
- Standardized Assays : Use identical cell lines (e.g., HEK293 for transporter studies) and normalize data to intracellular ATP levels .
- Receptor Binding Studies : Radiolabel the compound (C or H) to quantify binding affinity to LAT1 transporters, addressing variability in uptake kinetics .
- Control Experiments : Test metabolites (e.g., free nitro group reduction products) to rule offtarget effects .
Q. What computational modeling approaches predict the binding affinity of this compound to amino acid transporters like LAT1?
Methodological Answer:
- Molecular Docking : Use LAT1 crystal structures (PDB: 6IRS) to simulate interactions with the nitro group and carboxylate moiety .
- Metainference Simulations : Combine NMR chemical shifts and cryo-EM data to refine binding poses under physiological pH (7.4) .
- QSAR Models : Correlate substituent effects (e.g., nitro vs. acetyl groups) on transport efficiency using Hammett σ constants .
Q. How can structural modifications enhance selectivity for specific biochemical targets (e.g., kinases vs. neurotransmitter receptors)?
Methodological Answer:
- Positional Isomerism : Synthesize 3-nitrophenyl analogs to test steric effects on kinase ATP-binding pockets .
- Protease Stability Assays : Replace the α-amino group with methyl substituents (e.g., 2-methylpropanoic acid derivatives) to reduce enzymatic cleavage .
- Fluorescent Tagging : Attach pyrene or dansyl groups to track cellular localization via confocal microscopy .
Q. What are the implications of conflicting solubility data in polar vs. nonpolar solvents for formulation in biological assays?
Methodological Answer:
- pH-Dependent Solubility : The hydrochloride salt dissolves readily in water (≥50 mg/mL at pH 3–4) but precipitates at physiological pH. Use buffered solutions (PBS with 0.1% DMSO) for in vitro studies .
- Co-Solvent Systems : For in vivo applications, optimize PEG-400/water mixtures (1:1 v/v) to maintain solubility without cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
